molecular formula C18H23NO B3159356 {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine CAS No. 861408-24-4

{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine

Cat. No.: B3159356
CAS No.: 861408-24-4
M. Wt: 269.4 g/mol
InChI Key: SRHLIZWKRYFIJA-UHFFFAOYSA-N
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Description

{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a butan-2-ylamine moiety

Mechanism of Action

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to naturally occurring molecules .

Mode of Action

The mode of action of {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine involves interactions at the benzylic position. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including oxidation and reduction . These reactions can influence multiple metabolic pathways, potentially affecting the function of cells and tissues.

Result of Action

The compound’s interactions at the benzylic position could potentially lead to various cellular responses, depending on the specific targets and pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets. Moreover, the compound’s action can be influenced by the specific physiological environment within the body, including the presence of various enzymes and transport proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine typically involves multiple steps. One common route starts with the benzyloxy protection of a phenol, followed by a Friedel-Crafts alkylation to introduce the butan-2-yl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and reagents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH) or sodium amide (NaNH₂) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Benzylic ketones or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • {[2-(Benzyloxy)phenyl]methyl}(butan-1-yl)amine
  • {[2-(Benzyloxy)phenyl]methyl}(pentan-2-yl)amine
  • {[2-(Benzyloxy)phenyl]methyl}(hexan-2-yl)amine

Uniqueness

{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its stability and reactivity, while the butan-2-ylamine moiety provides opportunities for further functionalization and derivatization .

Properties

IUPAC Name

N-[(2-phenylmethoxyphenyl)methyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-3-15(2)19-13-17-11-7-8-12-18(17)20-14-16-9-5-4-6-10-16/h4-12,15,19H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHLIZWKRYFIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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